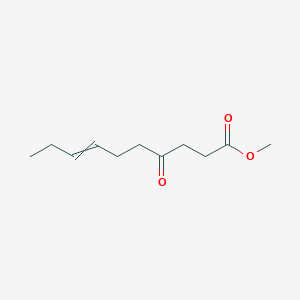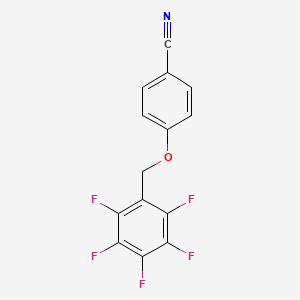
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile is an organic compound that features a benzonitrile group attached to a methoxy group, which is further connected to a pentafluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzonitrile+2,3,4,5,6-Pentafluorobenzyl bromideK2CO3,DMF,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and reduction: The benzonitrile group can be reduced to corresponding amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic substitution: Substituted derivatives with various nucleophiles.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile has several scientific research applications:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Materials science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Medicinal chemistry: Investigated for potential pharmacological activities and as a precursor for drug development.
Analytical chemistry: Used as a standard or reference compound in various analytical techniques.
Wirkmechanismus
The mechanism of action of 4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile depends on its specific application. In nucleophilic substitution reactions, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its structural features and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentafluorobenzonitrile: Similar structure but lacks the methoxy group.
4-Methoxybenzonitrile: Similar structure but lacks the pentafluorophenyl group.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile is unique due to the combination of the pentafluorophenyl and benzonitrile groups connected via a methoxy linker. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
87002-16-2 |
|---|---|
Molekularformel |
C14H6F5NO |
Molekulargewicht |
299.19 g/mol |
IUPAC-Name |
4-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C14H6F5NO/c15-10-9(11(16)13(18)14(19)12(10)17)6-21-8-3-1-7(5-20)2-4-8/h1-4H,6H2 |
InChI-Schlüssel |
MTRAEERMBVXYFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OCC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





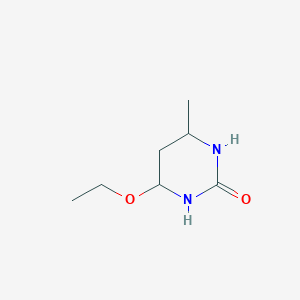
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
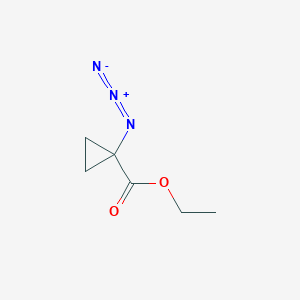
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
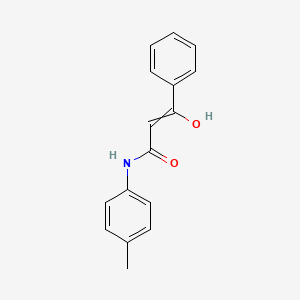
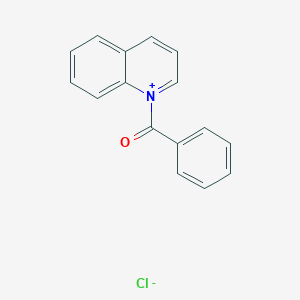

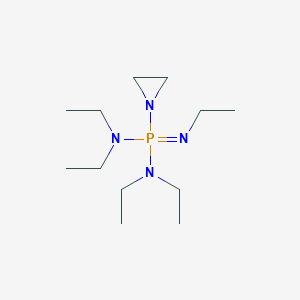
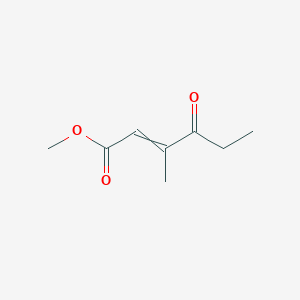
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
